molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine

Cat. No.: B13928279
CAS No.: 82137-72-2
M. Wt: 449.5 g/mol
InChI Key: PVERJKNCKZHUDS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar compounds to 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine include:

The uniqueness of this compound lies in its multiple benzimidazole rings, which can enhance its binding affinity and specificity for molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

82137-72-2

Molecular Formula

C27H27N7

Molecular Weight

449.5 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3

InChI Key

PVERJKNCKZHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C

Origin of Product

United States

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